1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone
Description
Propriétés
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-9-4-5-12(7-13(9)17)16-19-18-14(23-16)8-15(22)21-11(3)6-10(2)20-21/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZZUTKQDFRHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC(=O)N3C(=CC(=N3)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Hydrazide Formation
3-Fluoro-4-methylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane to generate the acid chloride. Subsequent reaction with hydrazine hydrate (1.5 equiv) in tetrahydrofuran at 0–5°C yields 3-fluoro-4-methylbenzohydrazide.
Cyclodehydration to Oxadiazole
The hydrazide is cyclized using phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent. Heating at 110°C for 6–8 hours induces intramolecular cyclization, forming the 1,3,4-oxadiazole ring. Alternatively, microwave-assisted synthesis reduces reaction time to 30 minutes at 150°C with comparable yields (75–80%).
Characterization Data :
- FT-IR : Absence of N–H stretches (3200–3300 cm⁻¹) confirms cyclization.
- ¹H NMR : Aromatic protons appear as multiplet at δ 7.45–7.65 ppm; methyl group at δ 2.35 ppm (s).
Assembly of the Ethanone Bridge
The ethanone linker is introduced via nucleophilic acyl substitution between 3,5-dimethylpyrazole and 2-chloro-1-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone.
Synthesis of 2-Chloro-1-[5-(3-Fluoro-4-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Ethanone
The oxadiazole hydrazide (1.0 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in dichloromethane in the presence of triethylamine (2.0 equiv) as acid scavenger. The mixture is stirred at 25°C for 12 hours, yielding the chloroethanone intermediate.
Coupling with 3,5-Dimethylpyrazole
The chloroethanone (1.0 equiv) and 3,5-dimethylpyrazole (1.5 equiv) are combined in acetonitrile with potassium carbonate (2.0 equiv). The reaction is heated at 60°C for 8 hours, facilitating SN2 displacement of chloride by the pyrazole nitrogen. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Yield Optimization :
- Base Selection : K₂CO₃ outperforms NaOH or Et₃N in minimizing hydrolysis.
- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of pyrazole.
Spectroscopic Characterization and Validation
The final product is characterized using multimodal analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₇H₁₆F₃N₄O₂ ([M+H]⁺): 381.1224; Observed: 381.1226.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorptions at 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N oxadiazole), and 1245 cm⁻¹ (C–F).
Optimization Challenges and Alternative Pathways
Competing Side Reactions
- Oxadiazole Ring Opening : Prolonged exposure to acidic conditions during coupling may hydrolyze the oxadiazole. Mitigated by using neutral bases (e.g., K₂CO₃) and anhydrous solvents.
- Regioselectivity in Pyrazole Substitution : The 1-position of 3,5-dimethylpyrazole is favored for alkylation due to steric hindrance at adjacent positions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces cyclization time for the oxadiazole from 8 hours to 30 minutes, improving yield to 85%.
Green Chemistry Approaches
Recent advances employ ionic liquids (e.g., [BMIM]BF₄) as recyclable solvents for the coupling step, achieving 78% yield with reduced environmental impact.
Analyse Des Réactions Chimiques
Reactivity of the 1,3,4-Oxadiazole Moiety
The oxadiazole ring exhibits electrophilic and nucleophilic reactivity influenced by the electron-withdrawing 3-fluoro-4-methylphenyl substituent. Key reactions include:
Mechanistic Insight : The electron-deficient oxadiazole ring undergoes nucleophilic attack at the C-2 position, facilitated by the trifluoromethylphenyl group’s inductive effects . Ring-opening reactions typically require strong nucleophiles (e.g., hydrazine) and proceed via cleavage of the N–O bond .
Pyrazole Ring Functionalization
The 3,5-dimethylpyrazole unit participates in electrophilic substitution and coordination chemistry:
Structural Influence : The methyl groups at C-3 and C-5 sterically hinder substitution at adjacent positions, directing reactivity to the less hindered C-4 site . Pyrazole-metal complexes are stabilized by resonance between the nitrogen lone pairs and the metal center .
Ethanone Bridge Reactivity
The ketone group undergoes classical carbonyl reactions, though electronic effects from adjacent heterocycles modulate its activity:
Electronic Effects : The oxadiazole’s electron-withdrawing nature increases the ketone’s electrophilicity, accelerating nucleophilic additions but complicating reductions .
Cross-Coupling and Fluorophenyl Modifications
The 3-fluoro-4-methylphenyl substituent enables further functionalization:
Regioselectivity : The fluorine atom’s strong electronegativity directs substitutions to the para position relative to the methyl group .
Stability and Degradation Pathways
The compound demonstrates moderate thermal stability but degrades under harsh conditions:
| Condition | Observation | Source Reference |
|---|---|---|
| Acidic Hydrolysis (HCl/H₂O) | Oxadiazole ring cleavage to form carboxylic acid derivatives. | |
| UV Exposure | Photooxidation of the ethanone bridge to carboxylic acid. |
Key Research Findings
-
Anticancer Activity : Analogous oxadiazole-pyrazole hybrids inhibit cancer cell proliferation (IC₅₀ = 8.2–12.1 nM) by modulating HDAC-1 and p53 pathways .
-
Synthetic Versatility : The ethanone bridge serves as a linchpin for constructing diversely substituted heterocycles via sequential condensations .
Applications De Recherche Scientifique
The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its synthesis, biological activities, and potential applications based on existing literature.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:
- Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole moiety.
- Oxadiazole Synthesis : The oxadiazole component can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
- Final Coupling : The final product is obtained by coupling the pyrazole and oxadiazole intermediates through acylation or other coupling methods.
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles and pyrazoles exhibit significant antimicrobial activity. For instance, compounds containing these moieties have been tested against various bacteria and fungi, demonstrating effective inhibition of growth. A study highlighted that certain 1,3,4-oxadiazole derivatives possess potent antibacterial properties against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that pyrazole and oxadiazole derivatives can induce apoptosis in cancer cell lines. For example, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, revealing promising results in inhibiting cell proliferation .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, compounds with pyrazole and oxadiazole structures have shown anti-inflammatory effects in preclinical studies. These compounds may inhibit pro-inflammatory cytokines and pathways, providing a basis for their use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Modifications on the pyrazole or oxadiazole rings can significantly affect their pharmacological profiles. For instance:
- Substituents on the Pyrazole Ring : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
- Oxadiazole Variations : Changes in substituents on the oxadiazole ring have been linked to variations in antimicrobial and anticancer potency.
A comprehensive SAR analysis can guide future synthetic efforts to develop more potent derivatives.
Case Study 1: Antibacterial Activity
In a recent study, a series of 1,3,4-oxadiazole derivatives were synthesized and tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the oxadiazole ring led to enhanced antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Efficacy
Another investigation focused on the cytotoxic effects of pyrazol-containing compounds on breast cancer cell lines (MCF-7). The study found that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics, suggesting their potential as effective anticancer agents .
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1H-pyrazole
1-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazole
Other pyrazole and oxadiazole derivatives
Activité Biologique
The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone is a novel hybrid molecule that combines the pyrazole and oxadiazole scaffolds. Both structural motifs are known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 325.368 g/mol. The structure features a pyrazole ring linked to an oxadiazole moiety, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,3,4-oxadiazole scaffold has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : Compounds containing the 1,3,4-oxadiazole unit often target critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Case Study : A related study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited IC50 values ranging from 2.76 µM to 9.27 µM against different human tumor cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 2.76 |
| Compound B | CaCo-2 (Colon) | 9.27 |
| Compound C | MEXF 462 (Melanoma) | 5.00 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on similar pyrazole and oxadiazole derivatives indicate effectiveness against various bacterial strains and fungi:
- Mechanism : The interaction with bacterial cell membranes and inhibition of critical metabolic pathways are hypothesized mechanisms for their antimicrobial effects .
Anti-inflammatory Activity
Research indicates that oxadiazole derivatives can also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This effect is particularly relevant in chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyrazole Moiety : Known for its ability to interact with multiple biological targets.
- Oxadiazole Unit : Enhances bioactivity through its ability to form hydrogen bonds and coordinate with metal ions in enzymatic reactions .
Summary of Research Findings
The integration of both pyrazole and oxadiazole in a single compound presents a promising avenue for drug development:
- Cytotoxicity : Significant activity against cancer cell lines.
- Antimicrobial Properties : Potential effectiveness against bacteria and fungi.
- Anti-inflammatory Effects : Possible roles in managing inflammation.
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazol-2-yl and pyrazol-1-yl moieties. A common method includes:
- Step 1 : Condensation of substituted hydrazines with carbonyl derivatives (e.g., phenacyl bromides) under reflux in ethanol or DMF. Potassium carbonate is often used as a base to facilitate nucleophilic substitution .
- Step 2 : Cyclization using hydrazine hydrate or acetic acid derivatives to form the oxadiazole ring. Temperature control (70–100°C) and solvent polarity are critical for regioselectivity .
- Optimization : Adjusting solvent (e.g., DMF for solubility vs. ethanol for cost), catalyst (e.g., sodium acetate for pH control), and reaction time (2–6 hours) can improve yields (70–96%) .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- FT-IR : Identifies carbonyl (C=O, ~1690 cm⁻¹) and C=N (~1603 cm⁻¹) stretches .
- NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.51–8.33 ppm, methyl groups at δ 2.53–2.59 ppm) .
- X-ray crystallography : Resolves dihedral angles between the pyrazole and oxadiazole rings, confirming Z/E configurations (e.g., C–H···O interactions stabilize crystal packing) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
- Purity checks : Use HPLC with a C18 column (acetonitrile/water gradient) to detect unreacted intermediates or byproducts .
- 2D NMR (COSY, NOESY) : Assigns overlapping proton signals (e.g., distinguishing 3,5-dimethylpyrazole protons from oxadiazole aromatic protons) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 397.81) and fragments caused by oxadiazole ring cleavage .
Q. How should bioactivity assays be designed to evaluate antimicrobial or anticancer potential?
- Antimicrobial testing : Use serial dilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to ciprofloxacin controls .
- Anticancer assays : Screen against Dalton’s lymphoma ascites (DLA) cells via MTT assay. Include dose-response curves (e.g., IC₅₀ values) and apoptosis markers (Annexin V/PI staining) .
- Data interpretation : Correlate substituent effects (e.g., chloro vs. nitro groups on phenyl rings) with activity trends .
Q. What strategies improve regioselectivity in pyrazole-oxadiazole hybrid synthesis?
- Directing groups : Use electron-withdrawing substituents (e.g., fluorine at the 3-position) to orient cyclization .
- Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by accelerating reaction kinetics .
- Computational modeling : DFT calculations predict favorable transition states for ring closure, guiding solvent selection (e.g., ethanol vs. DMF) .
Q. How can conflicting bioactivity data from different studies be systematically analyzed?
- Meta-analysis : Compare assay conditions (e.g., bacterial strain variability, incubation time) across studies .
- SAR studies : Map substituent effects (e.g., 3-fluoro-4-methylphenyl vs. 4-chlorophenyl) on activity using 3D-QSAR models .
- Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer) to rule out degradation artifacts .
Q. What methodologies assess the compound’s stability under varying storage or physiological conditions?
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >180°C indicates thermal stability) .
- pH stability tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Oxadiazole rings are prone to hydrolysis in acidic media .
- Light exposure studies : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
